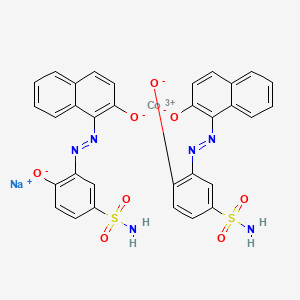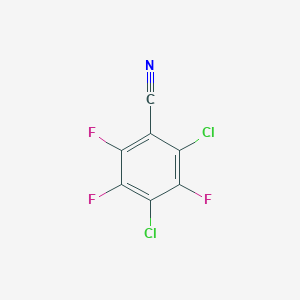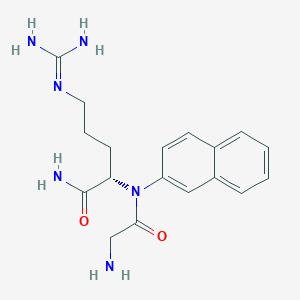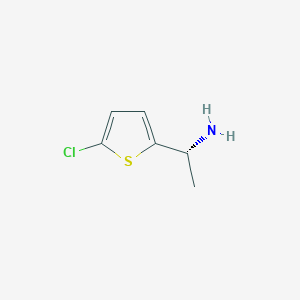
4-Chloro-6-methyl-2-(4-phenylphenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-methyl-2-(4-phenylphenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family This compound is characterized by the presence of a chloro group at the 4th position, a methyl group at the 6th position, and a biphenyl group at the 2nd position of the pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-2-(4-phenylphenyl)pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-6-methyl-2-phenylpyrimidine with a suitable biphenyl derivative under specific conditions. For example, the reaction can be carried out using potassium tert-butoxide as a base and N-methylpyrrolidone as a solvent at low temperatures (0–5°C) for a few hours .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-methyl-2-(4-phenylphenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify its functional groups.
Coupling Reactions: The biphenyl group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases such as potassium tert-butoxide. The reactions are typically carried out in polar solvents like N-methylpyrrolidone.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce corresponding oxides.
Applications De Recherche Scientifique
4-Chloro-6-methyl-2-(4-phenylphenyl)pyrimidine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic properties.
Agrochemicals: The compound is explored for its potential use in the development of new agrochemicals, such as herbicides and pesticides.
Materials Science:
Mécanisme D'action
The mechanism of action of 4-Chloro-6-methyl-2-(4-phenylphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in pharmaceutical applications, the compound may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-6-methyl-2-phenylpyrimidine: Similar structure but lacks the biphenyl group.
4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine: Similar structure with a methyl-substituted biphenyl group.
4-Chloro-6-methyl-2-(4-methoxyphenyl)pyrimidine: Similar structure with a methoxy-substituted biphenyl group.
Uniqueness
4-Chloro-6-methyl-2-(4-phenylphenyl)pyrimidine is unique due to the presence of the biphenyl group, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C17H13ClN2 |
|---|---|
Poids moléculaire |
280.7 g/mol |
Nom IUPAC |
4-chloro-6-methyl-2-(4-phenylphenyl)pyrimidine |
InChI |
InChI=1S/C17H13ClN2/c1-12-11-16(18)20-17(19-12)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,1H3 |
Clé InChI |
ISINAARUVIACRK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)C3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3'-methylspiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13153439.png)

![7-(Trifluoromethyl)benzo[d]oxazol-2-ol](/img/structure/B13153448.png)





![N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B13153494.png)



